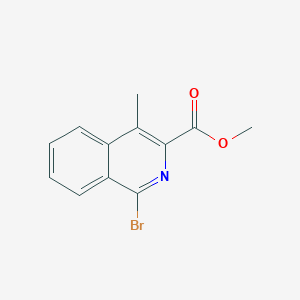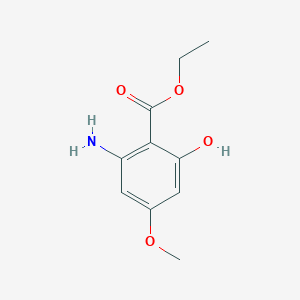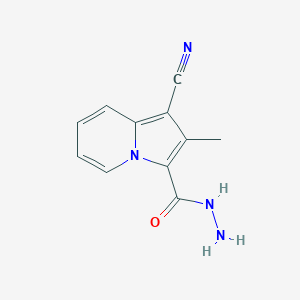
1-Cyano-2-methylindolizine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyano-2-methylindolizine-3-carbohydrazide is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
1-Cyano-2-methylindolizine-3-carbohydrazide can be synthesized through several methods One common approach involves the cyclization of appropriate precursors under specific conditions For instance, starting from 2-methylpyridine, a series of reactions including nitration, reduction, and cyclization can lead to the formation of the indolizine core
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent production. The choice of solvents, catalysts, and purification techniques would be tailored to achieve the desired product specifications.
化学反応の分析
Types of Reactions
1-Cyano-2-methylindolizine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.
科学的研究の応用
1-Cyano-2-methylindolizine-3-carbohydrazide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1-cyano-2-methylindolizine-3-carbohydrazide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano group and carbohydrazide moiety can interact with various molecular targets, influencing biological pathways and processes.
類似化合物との比較
Similar Compounds
1-Cyano-2-methylindolizine-3-carboxamide: Similar structure but with a carboxamide group instead of a carbohydrazide.
2-Methylindolizine-3-carbohydrazide: Lacks the cyano group, which may affect its reactivity and applications.
1-Cyanoindolizine-3-carbohydrazide: Similar but without the methyl group, potentially altering its chemical properties.
Uniqueness
1-Cyano-2-methylindolizine-3-carbohydrazide is unique due to the combination of the cyano group and carbohydrazide moiety, which provides a distinct set of chemical properties and reactivity
特性
分子式 |
C11H10N4O |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
1-cyano-2-methylindolizine-3-carbohydrazide |
InChI |
InChI=1S/C11H10N4O/c1-7-8(6-12)9-4-2-3-5-15(9)10(7)11(16)14-13/h2-5H,13H2,1H3,(H,14,16) |
InChIキー |
UGLZVMNPYYSQLB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C=CC=CC2=C1C#N)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13121983.png)

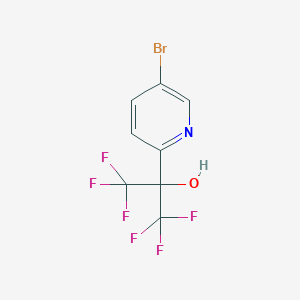
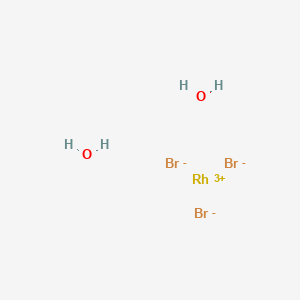
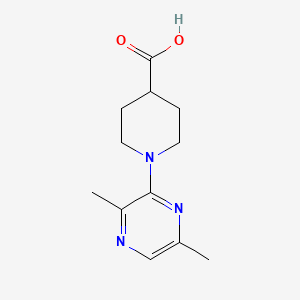
![5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13122012.png)

![5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride](/img/structure/B13122021.png)
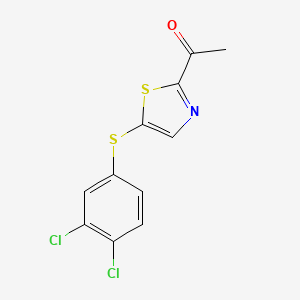

![7-Methoxy-5-methyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13122033.png)
